molecular formula C11H11Cl3O3 B12455796 (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol

(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol

Cat. No.: B12455796
M. Wt: 297.6 g/mol
InChI Key: WGVKLENMRSGQDU-WPRPVWTQSA-N
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Description

(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-2-chromanone and trichloromethyl reagents.

    Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and chiral resolution. Specific catalysts and solvents are used to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for therapeutic applications, such as in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-7-Methoxy-2-(chloromethyl)chroman-4-ol: Similar structure but with a chloromethyl group instead of a trichloromethyl group.

    (2S,4S)-7-Methoxy-2-(bromomethyl)chroman-4-ol: Similar structure but with a bromomethyl group.

Uniqueness

The presence of the trichloromethyl group in (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol may impart unique chemical and biological properties, such as increased reactivity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C11H11Cl3O3

Molecular Weight

297.6 g/mol

IUPAC Name

(2S,4S)-7-methoxy-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C11H11Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-4,8,10,15H,5H2,1H3/t8-,10-/m0/s1

InChI Key

WGVKLENMRSGQDU-WPRPVWTQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C(Cl)(Cl)Cl)O

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(O2)C(Cl)(Cl)Cl)O

Origin of Product

United States

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